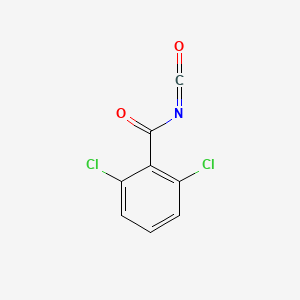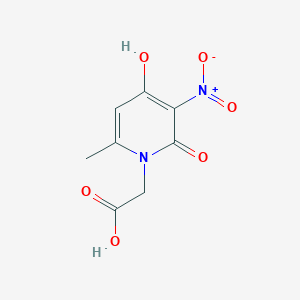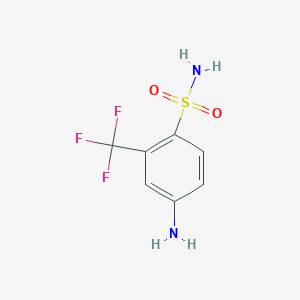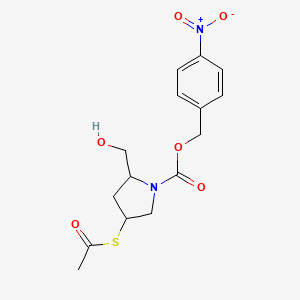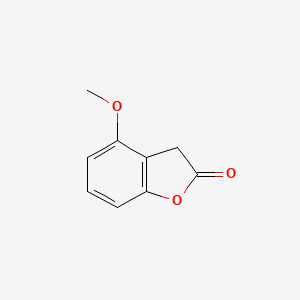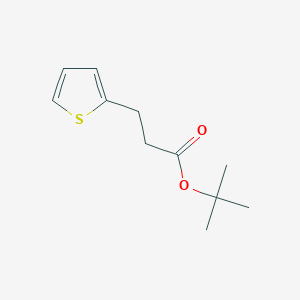
Tert-butyl 3-thiophen-2-ylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-thiophen-2-ylpropanoate is an organic compound that features a thienyl group attached to a propanoate moiety with a t-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-thiophen-2-ylpropanoate typically involves the esterification of 3-(2-thienyl)propanoic acid with t-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or solid acid catalysts can be used to facilitate the esterification reaction. The use of continuous flow reactors allows for better control over reaction conditions and can lead to higher purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-thiophen-2-ylpropanoate can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: t-Butyl 3-(2-thienyl)propanol.
Substitution: Brominated or chloromethylated derivatives of the thienyl group.
Scientific Research Applications
Tert-butyl 3-thiophen-2-ylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Tert-butyl 3-thiophen-2-ylpropanoate exerts its effects depends on the specific reaction or application. In general, the thienyl group can participate in various chemical reactions due to its electron-rich nature, making it a versatile intermediate in organic synthesis. The ester group can undergo hydrolysis or reduction, providing access to different functional groups and derivatives.
Comparison with Similar Compounds
Similar Compounds
t-Butyl 3-(2-furyl)-propanoate: Similar structure but with a furan ring instead of a thienyl ring.
t-Butyl 3-(2-pyridyl)-propanoate: Contains a pyridine ring instead of a thienyl ring.
t-Butyl 3-(2-phenyl)-propanoate: Features a phenyl ring instead of a thienyl ring.
Uniqueness
Tert-butyl 3-thiophen-2-ylpropanoate is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties compared to other aromatic rings. This uniqueness makes it valuable in specific synthetic applications where the reactivity of the thienyl group is advantageous.
Properties
Molecular Formula |
C11H16O2S |
|---|---|
Molecular Weight |
212.31 g/mol |
IUPAC Name |
tert-butyl 3-thiophen-2-ylpropanoate |
InChI |
InChI=1S/C11H16O2S/c1-11(2,3)13-10(12)7-6-9-5-4-8-14-9/h4-5,8H,6-7H2,1-3H3 |
InChI Key |
MQTXBDYMVLONRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


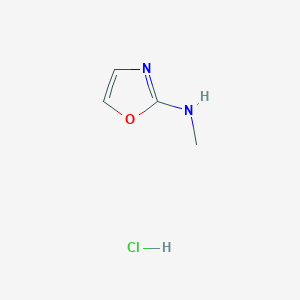
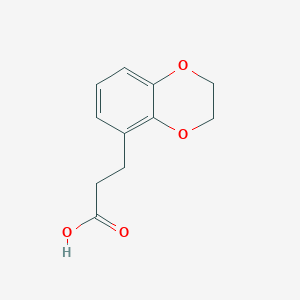
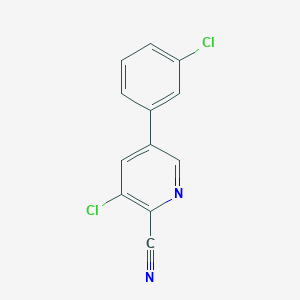

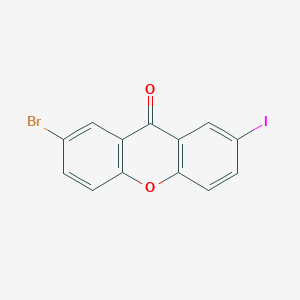
![2'-Fluoro-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8717119.png)
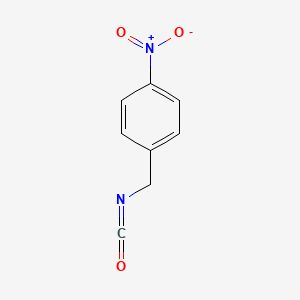
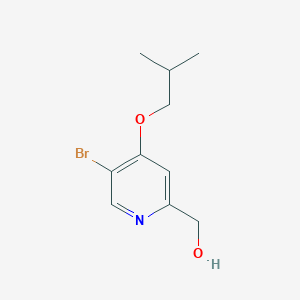
![(6,7-Dihydro-5H-cyclopenta[b]pyrazin-6-yl)methanol](/img/structure/B8717149.png)
